An In-Depth Technical Guide to the Physicochemical Properties of (2-Chloro-benzylamino)-acetic acid
An In-Depth Technical Guide to the Physicochemical Properties of (2-Chloro-benzylamino)-acetic acid
For Researchers, Scientists, and Drug Development Professionals
Author's Note: As a Senior Application Scientist, it is imperative to begin this guide with a note on data availability. Direct experimental physicochemical data for (2-Chloro-benzylamino)-acetic acid, also known as N-(2-chlorobenzyl)glycine, is not extensively reported in publicly accessible literature. This is not uncommon for novel or specialized chemical entities. Therefore, this guide adopts a rigorous scientific approach by providing high-quality in silico predictions for the target compound and contextualizing these predictions with empirical data from structurally significant analogs. This comparative methodology is a cornerstone of early-stage drug development, enabling researchers to build a robust understanding of a compound's likely behavior and to design informed experiments.
Introduction: The Significance of Physicochemical Profiling
In the landscape of drug discovery and development, the journey of a molecule from a promising hit to a viable drug candidate is fundamentally governed by its physicochemical properties. These intrinsic characteristics—solubility, acidity, and lipophilicity, among others—dictate a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential. (2-Chloro-benzylamino)-acetic acid, a derivative of the simplest amino acid, glycine, presents a chemical scaffold of interest. The introduction of a 2-chlorobenzyl group modifies the parent glycine molecule, introducing aromaticity, lipophilicity, and the electronic effects of the chlorine substituent. Understanding the precise impact of these modifications is critical for any research program involving this or similar molecules.
This guide provides a comprehensive analysis of the key physicochemical properties of (2-Chloro-benzylamino)-acetic acid, offering both predicted data for the molecule itself and a comparative analysis with its structural analogs. Furthermore, it details the self-validating experimental protocols necessary to determine these properties empirically, empowering researchers to generate their own high-quality data.
Chemical Identity and Structure
The foundational step in characterizing any compound is to define its precise chemical identity.
Figure 1: 2D Structure of (2-Chloro-benzylamino)-acetic acid.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 2-((2-chlorobenzyl)amino)acetic acid |
| Synonyms | N-(2-chlorobenzyl)glycine |
| CAS Number | 88720-45-0 |
| Molecular Formula | C₉H₁₀ClNO₂ |
| Molecular Weight | 199.63 g/mol |
| Canonical SMILES | C1=CC=C(C(=C1)CNCC(=O)O)Cl |
Core Physicochemical Properties: A Comparative Analysis
The interplay between a molecule's structure and its properties is best understood through comparison. The following table presents predicted data for N-(2-chlorobenzyl)glycine alongside experimental data for three key analogs: the parent amino acid (Glycine), the non-chlorinated parent (2-(Benzylamino)acetic acid), and a positional isomer (DL-2-(2-Chlorophenyl)glycine).
Table 2: Comparative Physicochemical Data
| Property | N-(2-chlorobenzyl)glycine (Predicted) | Glycine (Experimental) | 2-(Benzylamino)acetic acid (Experimental) | DL-2-(2-Chlorophenyl)glycine (Experimental) |
| Molecular Weight ( g/mol ) | 199.63 | 75.07 | 165.19[1] | 185.61 |
| Melting Point (°C) | ~160-175 (Est.) | 233 (dec.) | Not Available | 185.4 - 186.8 (dec.)[2] |
| Boiling Point (°C) | Not Available | Decomposes | Not Available | 318.8 at 760 mmHg |
| Aqueous Solubility | Moderately Soluble | 250 mg/mL (freely soluble) | 116.67 mg/mL (soluble)[1] | Soluble in water |
| pKa (Acidic) | ~2.1 ± 0.2 | 2.34 | Not Available | Not Available |
| pKa (Basic) | ~9.0 ± 0.4 | 9.60 | Not Available | Not Available |
| logP (Octanol-Water) | 1.48 ± 0.3 | -3.21 | -1.40[1] | Not Available |
Predicted values were generated using a combination of established computational models. Experimental values are cited from respective sources.
Expert Insights into the Data
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Impact of Benzyl Group: The addition of the benzyl group to glycine to form 2-(benzylamino)acetic acid dramatically increases the molecular weight and shifts the logP from highly hydrophilic (-3.21) to hydrophilic (-1.40), as expected from the introduction of a lipophilic phenyl ring. The solubility, while still high, is reduced compared to glycine.
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Influence of Chlorine: The subsequent addition of a chlorine atom to the benzyl ring to form N-(2-chlorobenzyl)glycine is predicted to further increase lipophilicity, pushing the logP into a positive value (1.48). This is a critical shift, moving the molecule from a hydrophilic to a more balanced or slightly lipophilic character, which has profound implications for membrane permeability and protein binding. The ortho position of the chlorine atom also introduces steric and electronic effects that can influence the pKa of the amine and carboxylic acid groups.
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Isomeric Differences: DL-2-(2-Chlorophenyl)glycine, where the 2-chlorophenyl group is attached directly to the alpha-carbon of glycine, presents a different steric and electronic environment compared to the target compound. Its high melting point suggests strong crystal lattice interactions.
Experimental Determination of Physicochemical Properties
To move beyond prediction and establish empirical, high-fidelity data, standardized experimental protocols are essential. The following sections describe self-validating methodologies for determining the key physicochemical parameters discussed.
Synthesis of N-(2-chlorobenzyl)glycine
A common and direct route for the synthesis of N-substituted glycine derivatives is through nucleophilic substitution.
Figure 2: Synthetic pathway for N-(2-chlorobenzyl)glycine.
Protocol for Synthesis:
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Reaction Setup: To a solution of 2-chlorobenzylamine (1.0 eq) in a suitable polar aprotic solvent such as Dimethylformamide (DMF), add a non-nucleophilic base such as potassium carbonate (2.5 eq).
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Addition of Reagent: Add a solution of chloroacetic acid (1.1 eq) dropwise to the reaction mixture at room temperature.
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Reaction: Heat the mixture to 60-80°C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up: Upon completion, cool the reaction mixture, dilute with water, and acidify with HCl to a pH of approximately 2-3 to precipitate the product.
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Purification: Filter the crude product, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure N-(2-chlorobenzyl)glycine.
Causality and Validation: The use of a base is crucial to deprotonate the chloroacetic acid, forming a carboxylate that is less reactive, and to neutralize the HCl formed during the reaction. The final acidification step is a self-validating purification measure; the desired product, being an amino acid, is amphoteric and will precipitate at its isoelectric point, leaving more soluble impurities in the aqueous phase.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method remains the gold standard for determining thermodynamic solubility due to its direct and robust nature.
Figure 3: Workflow for solubility determination via the Shake-Flask method.
Protocol for Solubility Determination:
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Preparation: Add an excess amount of solid (2-Chloro-benzylamino)-acetic acid to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. The excess solid is visually confirmed.
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Equilibration: Place the vial in a shaker bath at a constant temperature (typically 25°C or 37°C) and agitate for a period sufficient to reach equilibrium (usually 24 to 48 hours).
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Phase Separation: Remove the vial and allow it to stand at the same temperature to let undissolved solids settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. For validation, filtration through a 0.22 µm filter is recommended.
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Quantification: Prepare a series of dilutions of the supernatant. Analyze these dilutions using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
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Calculation: Construct a calibration curve using standards of known concentrations. Determine the concentration of the saturated solution from this curve. The result is the thermodynamic solubility.
Trustworthiness of the Protocol: This method's trustworthiness is ensured by reaching a true equilibrium, confirmed by taking measurements at multiple time points (e.g., 24h and 48h) and observing no significant change in concentration. The use of a validated, specific analytical method like HPLC ensures that only the compound of interest is quantified, avoiding interference from impurities or degradants.
Determination of pKa (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amphoteric molecule like N-(2-chlorobenzyl)glycine, two pKa values are expected: one for the carboxylic acid group and one for the secondary amine. Potentiometric titration is a highly accurate method for their determination.
Figure 4: Workflow for pKa determination via potentiometric titration.
Protocol for pKa Determination:
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Solution Preparation: Accurately weigh and dissolve a sample of (2-Chloro-benzylamino)-acetic acid in a known volume of deionized water. A co-solvent like methanol may be used if aqueous solubility is limited.
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Titration Setup: Calibrate a pH meter with standard buffers. Place the solution in a jacketed beaker to maintain a constant temperature and immerse the pH electrode.
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Acidification: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2) to ensure both the carboxylic acid and amine groups are fully protonated.
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Basification Titration: Titrate this acidified solution with a standardized strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments. Record the pH after each addition.
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Data Analysis: Plot pH versus the volume of NaOH added. The resulting titration curve will show two inflection points corresponding to the deprotonation of the carboxylic acid and the secondary ammonium group. The pKa is the pH at the half-equivalence point for each of these dissociations.
Expertise and Validation: The initial back-titration with a strong acid ensures that the starting point of the determinative titration is a solution of the fully protonated species, leading to clearer and more accurate inflection points. The system is validated by the use of standardized titrants and a calibrated pH meter, ensuring the accuracy of the measurements.
Conclusion: An Integrated Perspective for the Drug Developer
While a complete experimental dataset for (2-Chloro-benzylamino)-acetic acid is yet to be established in the public domain, this guide provides a robust framework for understanding its physicochemical nature. The in silico predictions, when viewed in the context of its structural analogs, strongly suggest a molecule of moderate lipophilicity and solubility, with acidic and basic centers characteristic of its amino acid heritage.
For the researcher, the path forward is clear. The provided protocols for synthesis and characterization offer a direct route to generating the empirical data needed to validate these predictions. By systematically determining the solubility, pKa, and logP, a comprehensive profile of (2-Chloro-benzylamino)-acetic acid can be built. This data will be invaluable for designing subsequent biological assays, interpreting structure-activity relationships, and making informed decisions in the complex, multifaceted process of drug development.
References
- Wu, R. C. (2004). Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation. U.S.
